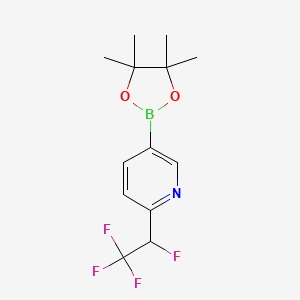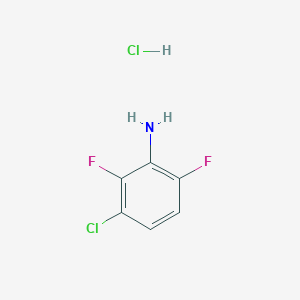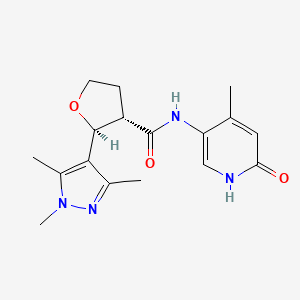![molecular formula C10H18ClN B7450888 rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride, also known as (1R,2R,3R,6S,7S)-3-amino-bicyclo[4.1.0]heptane-2,6-dicarboxylic acid hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2.1.0,2,6]decan-3-amine hydrochloride.
作用機序
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride acts as a selective agonist of mGluR2/3, which are G-protein-coupled receptors located on presynaptic terminals. Activation of mGluR2/3 leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels, which reduces the release of glutamate. This mechanism of action has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the release of glutamate in the brain, which can lead to neuroprotection and improved cognitive function. It has also been shown to reduce anxiety-like behavior and to have antidepressant effects in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride in lab experiments is its selectivity for mGluR2/3, which allows for targeted modulation of glutamate release. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function, which makes it a promising candidate for the treatment of neurological disorders. One limitation of using rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride in lab experiments is its potential for off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for research on rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in greater detail, including its effects on other neurotransmitter systems and its potential for off-target effects. Additionally, future research could focus on developing more selective agonists of mGluR2/3 that have improved pharmacokinetic properties and reduced potential for off-target effects.
合成法
The synthesis of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride involves the reaction of 1,2,3,6-tetrahydrophthalic anhydride with ammonia to form racemic cis-1-amino-2,3,6,7-tetrahydrobenzo[b]thiophene-5,5-dioxide. Subsequent reduction of the compound with lithium aluminum hydride leads to the formation of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.
科学的研究の応用
Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and addiction. It acts as a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3), which regulates the release of glutamate, a neurotransmitter involved in synaptic plasticity and neuronal excitability. Activation of mGluR2/3 has been shown to reduce the release of glutamate, thereby reducing excitotoxicity and promoting neuroprotection.
特性
IUPAC Name |
(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h6-10H,1-5,11H2;1H/t6-,7+,8-,9+,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOKHLDDOOLCC-YICBPTBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)



![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)


![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)